GMAP(1-41) Superior Antifungal Potency Over Neuropeptide Y (NPY) Against Non-albicans Candida
In a direct comparative study against clinically relevant non-albicans Candida strains, GMAP(1-41) demonstrated broader and more potent antifungal activity than Neuropeptide Y (NPY) [1]. GMAP(1-41) inhibited the growth of isolates from multiple species, whereas NPY's activity was limited to only a subset of strains [1].
| Evidence Dimension | Antifungal spectrum and potency |
|---|---|
| Target Compound Data | GMAP(1-41) inhibits growth of multiple Candida species (C. glabrata, C. krusei, C. lusitaniae, C. parapsilosis, C. pelliculosa, C. tropicalis, C. utilis) |
| Comparator Or Baseline | Neuropeptide Y (NPY) only inhibits some isolates of C. krusei, C. tropicalis, and C. utilis |
| Quantified Difference | GMAP(1-41) demonstrates a higher potency and broader spectrum; NPY's activity is limited to a subset of strains. Notably, a fluconazole-resistant C. krusei strain was susceptible to GMAP(1-41) [1]. |
| Conditions | In vitro antifungal susceptibility assay against seven different non-albicans Candida species. |
Why This Matters
This indicates GMAP(1-41) is a superior lead compound for developing novel antifungals, especially for treating infections caused by drug-resistant or non-albicans Candida species where NPY is ineffective.
- [1] Holub, B. S., Rauch, I., Radner, S., Sperl, W., Hell, M., & Kofler, B. (2011). Effects of galanin message-associated peptide and neuropeptide Y against various non-albicans Candida strains. International Journal of Antimicrobial Agents, 38(1), 76-80. View Source
